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molecular formula C6H10BrN3O2 B2523303 2-Bromoisobutyric acid 2-azidoethyl ester CAS No. 1120364-53-5

2-Bromoisobutyric acid 2-azidoethyl ester

Cat. No. B2523303
M. Wt: 236.069
InChI Key: OYSXPOJKJKBNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986515B2

Procedure details

2-Azidoethanol (17.40 g, 0.2 mol), freshly distilled methylene chloride (150 mL), and Et3N (21.21 g, 0.21 mol) were added into a three-neck round-bottom flask equipped with a condenser and a dropping funnel. Under nitrogen atmosphere and magnetic stirring, freshly distilled anhydrous methylene chloride (150 mL), DMAP (1.7 g, 14 mmol), and freshly distilled anhydrous Et3N (46.5 g, 0.46 mol) were sequentially added. After the flask was immersed into an ice-water bath, 2-bromoisobutyryl bromide (48.28 g, 0.21 mol) was added dropwise into the previous solution. Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution and deionized water (1×200 mL). The organic phase was dried over anhydrous MgSO4 overnight. After filter and removal of methylene chloride on a rotary evaporator, the obtained residues were distilled under reduced pressure to give a colorless viscous liquid. The yield was: 33.4 g, 70%. 1H NMR (CDCl3, δ, ppm): 4.24 (t, 2H, N3CH2CH2), 3.52 (t, 2H, N3CH2), 1.96 (s, 6H, (CH3)2Br).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
48.28 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][OH:6])=[N+:2]=[N-:3].CCN(CC)CC.[Br:14][C:15]([CH3:20])([CH3:19])[C:16](Br)=[O:17]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:1]([CH2:4][CH2:5][O:6][C:16](=[O:17])[C:15]([Br:14])([CH3:20])[CH3:19])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
N(=[N+]=[N-])CCO
Name
Quantity
21.21 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
48.28 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Step Three
Name
Quantity
46.5 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.7 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and a dropping funnel
CUSTOM
Type
CUSTOM
Details
After the flask was immersed into an ice-water bath
WASH
Type
WASH
Details
Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After filter
CUSTOM
Type
CUSTOM
Details
removal of methylene chloride
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the obtained residues were distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless viscous liquid

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])CCOC(C(C)(C)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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